N-Boc-L-Prolinal

Asymmetric synthesis Chiral purity Stereoselective catalysis

tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate (also known as N-Boc-L-prolinal) is an N-protected chiral α-amino aldehyde derived from L-proline, featuring a reactive formyl group at the C2 position and an acid-labile Boc protecting group on the pyrrolidine nitrogen. With the molecular formula C10H17NO3 (MW: 199.25), this compound exhibits a specific optical rotation of approximately -97.5° to -105° (c=1, CHCl3, 20°C), confirming its defined (S)-stereochemical configuration.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 69610-41-9
Cat. No. B1333625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-Prolinal
CAS69610-41-9
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C=O
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
InChIKeyYDBPZCVWPFMBDH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate (CAS 69610-41-9): A Chiral Aldehyde Building Block for Asymmetric Synthesis


tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate (also known as N-Boc-L-prolinal) is an N-protected chiral α-amino aldehyde derived from L-proline, featuring a reactive formyl group at the C2 position and an acid-labile Boc protecting group on the pyrrolidine nitrogen [1]. With the molecular formula C10H17NO3 (MW: 199.25), this compound exhibits a specific optical rotation of approximately -97.5° to -105° (c=1, CHCl3, 20°C), confirming its defined (S)-stereochemical configuration . It functions as a versatile chiral synthon in the asymmetric synthesis of bioactive compounds, including protease inhibitors, peptidomimetics, and natural product analogs . The compound is commercially available at ≥96–98% purity (GC) and is typically supplied as a clear, colorless to pale yellow viscous liquid requiring storage at -20°C or 0–5°C to preserve stereochemical integrity .

Why Procurement of tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate (69610-41-9) Requires Specification Beyond Class-Level Assumptions


Interchanging N-protected prolinal derivatives without rigorous specification is scientifically unsound due to fundamental differences in stereochemical outcome, deprotection orthogonality, and chromatographic purity. The (S)-enantiomer (CAS 69610-41-9) and (R)-enantiomer (CAS 73365-02-3) are not interchangeable; substituting one for the other in asymmetric synthesis will invert the absolute configuration of downstream chiral centers, leading to diastereomeric products with potentially nullified biological activity . Similarly, substituting the Boc protecting group for Cbz or Fmoc analogs without validating reaction compatibility can result in protecting group incompatibility under acidic, basic, or hydrogenolytic conditions, or require orthogonal deprotection sequences that may not be feasible in the intended synthetic route [1]. Even within the same CAS registry, lot-to-lot variability in enantiomeric excess, aldehyde oxidation state, or residual solvents can impact yield and stereoselectivity in sensitive transformations such as aldol additions and Baylis-Hillman reactions .

Quantitative Differentiation Evidence for tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate (CAS 69610-41-9)


Enantiomeric Purity and Stereochemical Fidelity: (S)- vs. (R)-N-Boc-prolinal

The (S)-enantiomer (CAS 69610-41-9) is quantitatively distinguished from its (R)-counterpart (CAS 73365-02-3) by specific optical rotation. Commercial specifications for the (S)-enantiomer report [α]D²⁰ = -97.5° to -105° (c=1, CHCl3), while the (R)-enantiomer exhibits [α]D²⁰ = +90° to +102° (c=1, CHCl3) under identical measurement conditions . This ~190–200° differential in optical rotation provides a definitive, quantifiable identity check to prevent procurement errors that would invert stereochemistry in downstream products .

Asymmetric synthesis Chiral purity Stereoselective catalysis

Refractive Index as a Purity and Identity Control Parameter

The refractive index (n20/D) of tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate is narrowly specified as 1.4610–1.4630 (lit.) across multiple vendors, serving as a rapid, non-destructive identity and purity verification parameter . This value differs measurably from the (R)-enantiomer, which is specified as 1.4618 (lit.), and from structurally related compounds such as N-Boc-L-prolinol (the reduced alcohol derivative, CAS 69610-40-8), which exhibits a refractive index of 1.4620 (lit.) [1]. The tight specification range enables rapid detection of oxidation, degradation, or cross-contamination with the corresponding alcohol upon receipt .

Quality control Analytical chemistry Procurement specification

Protecting Group Orthogonality: Boc vs. Cbz in Downstream Synthetic Utility

The Boc protecting group on tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate offers distinct deprotection orthogonality compared to Cbz-protected analogs such as Z-Pro-prolinal (CAS 88795-32-8). While both serve as prolyl endopeptidase (PREP) inhibitors—Z-Pro-prolinal with an IC50 of 0.4 nM for porcine PREP—the Boc group is cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane), whereas the Cbz group requires hydrogenolysis (H2, Pd/C) or strong acid [1]. This orthogonality is critical in synthetic sequences where other acid-sensitive or hydrogenation-sensitive functionalities are present [2].

Protecting group strategy Peptidomimetics Multistep synthesis

Stereoselective Aldol Reaction Performance: Defined Syn/Anti Diastereoselectivity

In the aldol condensation of N-Boc-L-prolinal with the lithium enolate derived from ethyl acetate, a reproducible syn/anti diastereomeric ratio of 80:20 was observed with an overall yield of 70% [1]. This stereochemical outcome is intrinsic to the (S)-configured chiral center and the Boc-protected pyrrolidine scaffold. While direct comparative data for the (R)-enantiomer or Cbz analog under identical conditions are not available in the source literature, this defined selectivity establishes a performance benchmark for the target compound in the synthesis of dolaproine, a key residue in the antineoplastic pentapeptide Dolastatin 10 .

Aldol addition Diastereoselectivity Dolastatin synthesis

N-Protecting Group Impact on Diastereoselective Hydrogenation Yield

In the synthesis of Boc-dolaproine from (S)-proline via dynamic kinetic resolution (DKR) using ruthenium-catalyzed hydrogenation, the choice of N-protecting group dramatically affected reaction yield. The Boc-protected substrate (target compound) enabled the reaction to proceed, whereas the Cbz-protected analog was completely inert under identical hydrogenation conditions, and the Fmoc group was cleaved under the basic reaction environment [1]. This demonstrates the essential compatibility of the Boc group with transition metal-catalyzed hydrogenation conditions—a compatibility not shared by other common N-protecting groups .

Diastereoselective hydrogenation Protecting group effect Dynamic kinetic resolution

Density and Boiling Point as Physical Identity and Purity Indicators

tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate exhibits a reported density of 1.063 g/mL at 25°C and a boiling point of 211°C (lit.) . These values distinguish it from the corresponding alcohol analog, N-Boc-L-prolinol (CAS 69610-40-8), which has a molecular weight of 201.26 g/mol versus 199.25 g/mol for the aldehyde, and a different boiling point . The flash point is reported as 135°F (~57°C) . These physical constants provide additional orthogonal identity verification parameters beyond spectroscopic methods.

Physical characterization Quality assurance Procurement verification

Evidence-Backed Application Scenarios for tert-Butyl (2S)-2-formylpyrrolidine-1-carboxylate (69610-41-9)


Synthesis of Dolastatin 10 Analogs and Dolaproine Residues

This compound serves as a key chiral intermediate in the stereoselective synthesis of N-Boc-dolaproine (Dap), an essential amino acid residue of the antineoplastic pentapeptide Dolastatin 10. The defined syn/anti diastereoselectivity (80:20) in aldol condensations and compatibility with Ru-catalyzed hydrogenation conditions enable the construction of the dolaproine scaffold . Procurement of the (S)-enantiomer with validated stereochemical purity (optical rotation -97.5° to -105°) ensures that the correct absolute configuration is installed at the C2 position of the pyrrolidine ring, which is critical for the bioactivity of Dolastatin 10 analogs with anti-colon cancer activity [1].

Preparation of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The compound is employed as a building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties, as demonstrated in the synthesis of 3-pyridyl ether nAChR ligands such as ABT-089 . The Boc-protected pyrrolidine scaffold provides the necessary stereochemical framework for the pyrrolidinylmethoxy moiety, while the acid-labile Boc group allows for selective deprotection at the appropriate stage of the synthetic sequence without affecting other functional groups [1].

Synthesis of Chiral β-Amino Sulfides and β-Amino Thiols

The aldehyde functionality of tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate enables nucleophilic addition reactions with sulfur-based nucleophiles to generate chiral β-amino sulfides and β-amino thiols, which serve as intermediates in the synthesis of anticoagulants . The (S)-stereochemical configuration at the α-position to the aldehyde directs the facial selectivity of nucleophilic additions, enabling predictable stereochemical outcomes. The refractive index specification (1.4610–1.4630) provides a rapid QC check to ensure that the aldehyde has not undergone oxidation or reduction prior to use [1].

Organocatalyst Design and Asymmetric Transformations

N-Boc-L-prolinal can be elaborated into chiral organocatalysts for asymmetric transformations. For instance, Boc-L-proline-functionalized superparamagnetic iron oxide nanoparticles have been developed as enantioselective organocatalysts, with the Boc protection strategy enabling controlled grafting onto nanoparticle surfaces . In cooperative catalysis systems, N-Boc-(L)-proline has been employed in CuI-iPrpyboxdiPh complex-mediated A3-coupling reactions to produce enantioenriched propargylamines [1]. The defined stereochemistry and protecting group orthogonality of the target compound are essential for catalyst performance and recyclability.

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